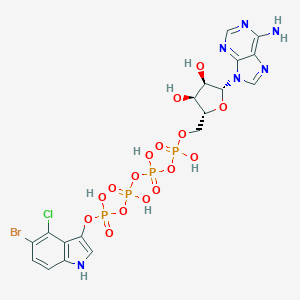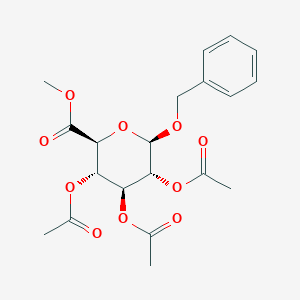
Bcip4A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BCIP4A is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BCIP4A is a synthetic derivative of bis(4-chlorophenyl)isopropylamine, which has been found to exhibit potent neuroprotective effects.
Mecanismo De Acción
The mechanism of action of BCIP4A is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. BCIP4A has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters, which can improve cognitive function and reduce inflammation.
Efectos Bioquímicos Y Fisiológicos
BCIP4A has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine, which can improve cognitive function. Additionally, BCIP4A has been found to reduce oxidative stress and inflammation, which can improve overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCIP4A in lab experiments is its potent neuroprotective effects. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and developing potential treatments. Additionally, BCIP4A has been found to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations to using BCIP4A in lab experiments. One of the main limitations is its high cost, which can make it difficult to use in large-scale studies. Additionally, the synthesis of BCIP4A requires specialized equipment and expertise, which can limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for research on BCIP4A. One potential area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of BCIP4A and its potential applications in the treatment of neurodegenerative and inflammatory diseases. Finally, more research is needed to determine the safety and efficacy of BCIP4A in human studies.
Métodos De Síntesis
BCIP4A can be synthesized using a multi-step process that involves the reaction of bis(4-chlorophenyl)isopropylamine with various reagents. The synthesis of BCIP4A is typically carried out using organic solvents, such as chloroform or methylene chloride, and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
BCIP4A has been extensively studied for its potential applications in scientific research. It has been found to exhibit neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BCIP4A has been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Propiedades
Número CAS |
148778-60-3 |
|---|---|
Nombre del producto |
Bcip4A |
Fórmula molecular |
C18H20BrClN6O16P4 |
Peso molecular |
815.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(5-bromo-4-chloro-1H-indol-3-yl)oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H20BrClN6O16P4/c19-7-1-2-8-11(12(7)20)9(3-22-8)39-44(31,32)41-46(35,36)42-45(33,34)40-43(29,30)37-4-10-14(27)15(28)18(38-10)26-6-25-13-16(21)23-5-24-17(13)26/h1-3,5-6,10,14-15,18,22,27-28H,4H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H2,21,23,24)/t10-,14-,15-,18-/m1/s1 |
Clave InChI |
FUAAYYAFMCNVGN-YVLZZHOMSA-N |
SMILES isomérico |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
SMILES |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
SMILES canónico |
C1=CC(=C(C2=C1NC=C2OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)Cl)Br |
Sinónimos |
5-bromo-4-chloro-3-indolyltetraphospho-5'-adenosine BCIp4A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)








